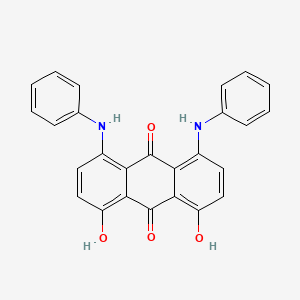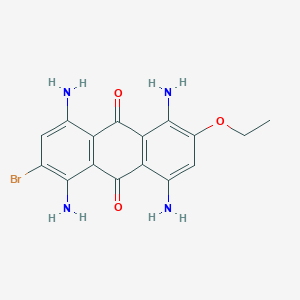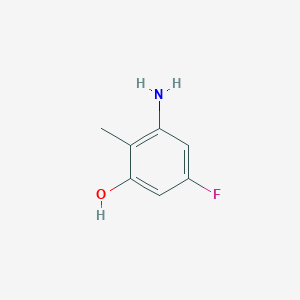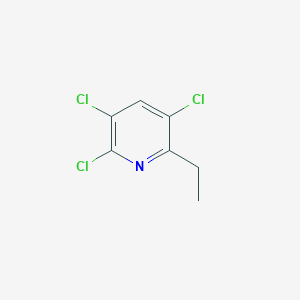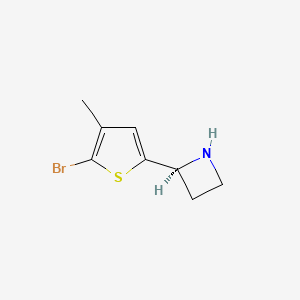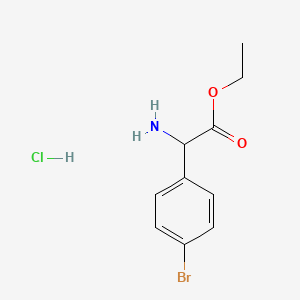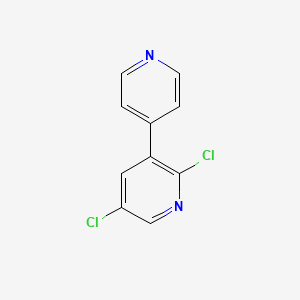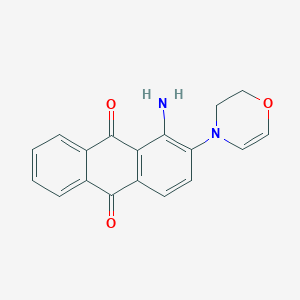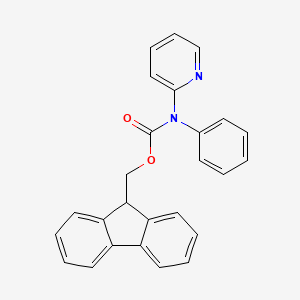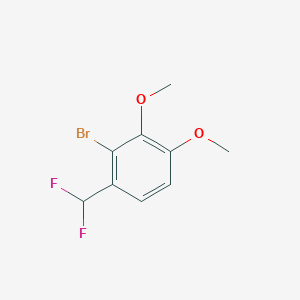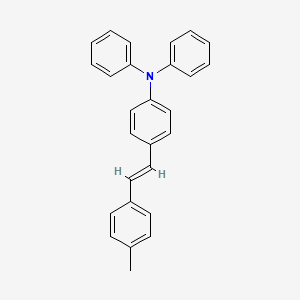
4-(4-Methylstyryl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylstyryl)-N,N-diphenylaniline: is an organic compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a 4-methylstyryl group attached to an N,N-diphenylaniline moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylstyryl)-N,N-diphenylaniline typically involves the reaction of 4-methylstyrene with N,N-diphenylaniline under specific conditions. One common method is the Heck reaction , which involves the palladium-catalyzed coupling of 4-methylstyrene with N,N-diphenylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methylstyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(4-Methylstyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
4-Methylstyrene: A precursor in the synthesis of 4-(4-Methylstyryl)-N,N-diphenylaniline, known for its use in polymer production.
N,N-Diphenylaniline: Another precursor, widely used in the synthesis of dyes and pigments.
1,4-Bis(4-methylstyryl)benzene: A compound with similar structural features, used in optoelectronic applications.
Uniqueness: this compound stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of organic electronics and materials science .
Propriétés
Formule moléculaire |
C27H23N |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-12-14-23(15-13-22)16-17-24-18-20-27(21-19-24)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-21H,1H3/b17-16+ |
Clé InChI |
MYRCFWDMKWIGIT-WUKNDPDISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


